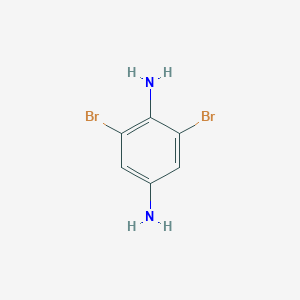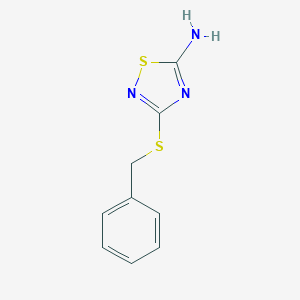![molecular formula C24H30N2OS B187176 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5647-70-1](/img/structure/B187176.png)
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic compound with potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemische Und Physiologische Effekte
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of bacteria and fungi, as well as induce apoptosis in cancer cells. It has also been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have antibacterial, antifungal, and antitumor activities, making it a useful compound for studying these areas. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of research could focus on the development of new synthesis methods for this compound, which may improve yields and make it more accessible for research. Another area of research could focus on the potential therapeutic applications of this compound for various diseases, including neurodegenerative diseases, cancer, and bacterial and fungal infections. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on cellular processes.
Synthesemethoden
The synthesis of 3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been achieved using various methods. One such method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl thioglycolate in the presence of sodium ethoxide. Another method involves the reaction of 2-amino-3-cyclohexylquinazolin-4(3H)-one with methyl 2-bromoacetate in the presence of potassium carbonate. Both methods have been shown to yield the desired compound with good yields.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
5647-70-1 |
|---|---|
Produktname |
3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one |
Molekularformel |
C24H30N2OS |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
3-cyclohexyl-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H30N2OS/c1-28-23-25-21-19-13-7-6-10-17(19)16-24(14-8-3-9-15-24)20(21)22(27)26(23)18-11-4-2-5-12-18/h6-7,10,13,18H,2-5,8-9,11-12,14-16H2,1H3 |
InChI-Schlüssel |
PSQIOFZMBRXJNB-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Kanonische SMILES |
CSC1=NC2=C(C(=O)N1C3CCCCC3)C4(CCCCC4)CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



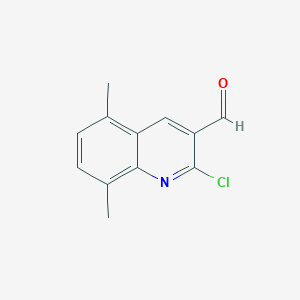
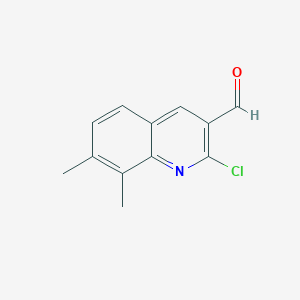


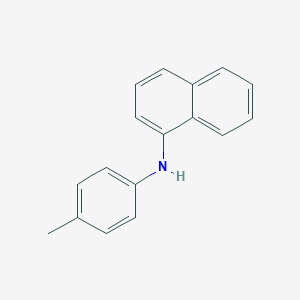

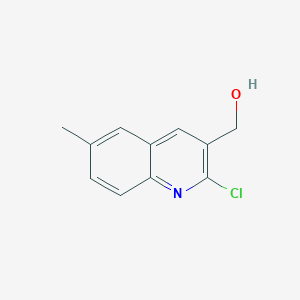
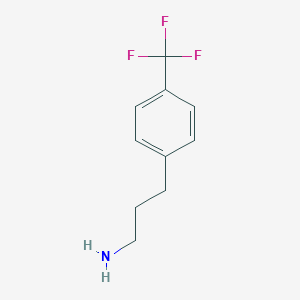
![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)
